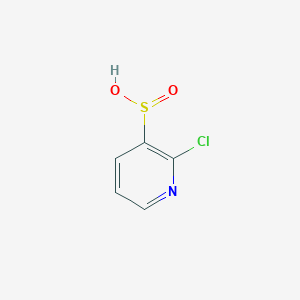

2-Chloropyridine-3-sulfinic acid

Beschreibung

Contextualization within Heterocyclic Chemistry and Organosulfur Compounds

2-Chloropyridine-3-sulfinic acid is a member of two significant families of chemical compounds: heterocyclic and organosulfur compounds. Heterocyclic compounds, which feature a ring structure containing at least two different elements, are fundamental to organic chemistry. numberanalytics.com Pyridine (B92270), a six-membered ring with five carbon atoms and one nitrogen atom, is a cornerstone of this class. numberanalytics.comwikipedia.org The nitrogen atom imparts distinct properties, including basicity and a unique electronic distribution, that differentiate it from its carbocyclic analogue, benzene. numberanalytics.comacs.org This structural feature is a key reason for the prevalence of pyridine rings in pharmaceuticals and agrochemicals. numberanalytics.comwikipedia.org

Simultaneously, the compound is classified as an organosulfur compound due to the presence of a carbon-sulfur bond. ontosight.aijmchemsci.com Organosulfur compounds are noted for their diverse chemical properties and have a broad spectrum of applications, from materials science to pharmaceuticals. ontosight.aibritannica.com The sulfinic acid group (-SO(OH)), an oxoacid of sulfur, is a less common but increasingly important functional group in this family. wikipedia.orgbritannica.com The unique reactivity of the sulfur atom in various oxidation states is a central theme in organosulfur chemistry. ontosight.ai

Historical Perspective of Pyridine and Sulfinic Acid Chemistry

The journey to understanding this compound is rooted in the rich histories of both pyridine and sulfinic acid chemistry.

Pyridine Chemistry: The story of pyridine began in the mid-19th century when it was first isolated from coal tar. nih.govbritannica.com Early work by chemists like Thomas Anderson in the 1840s, who isolated it from heated animal bones, marked its discovery. acs.org However, its chemical structure was not determined for several decades. wikipedia.org The first major synthesis of a pyridine derivative was achieved by Arthur Rudolf Hantzsch in 1881. wikipedia.org Later, in 1924, Aleksei Chichibabin developed an improved synthesis method that remains relevant in industrial applications. acs.org The development of synthetic routes to pyridine and its derivatives paved the way for their widespread use as solvents and as building blocks in the synthesis of a vast array of more complex molecules. nih.govbritannica.com

Sulfinic Acid Chemistry: Sulfinic acids, with the general formula RSO(OH), have been recognized as a distinct class of organosulfur oxoacids, intermediate in oxidation state between sulfenic acids (RSOH) and sulfonic acids (RSO₂OH). wikipedia.orgbritannica.com Historically, sulfinic acids were known to be highly reactive and often unstable, which made their isolation and study challenging. wikipedia.org They are typically prepared in situ from their more stable sulfinate salts. wikipedia.org These salts can be generated through the reduction of sulfonyl chlorides or the reaction of Grignard reagents with sulfur dioxide. wikipedia.org Despite their transient nature, the importance of sulfinic acids as intermediates in both chemical synthesis and biological processes has become increasingly appreciated. mdpi.com

Structural Significance of the this compound Moiety

The specific arrangement of functional groups in this compound imparts a unique set of chemical properties. The pyridine ring, being electron-deficient, influences the reactivity of its substituents. The chlorine atom at the 2-position and the sulfinic acid group at the 3-position are strategically located to participate in a variety of chemical transformations.

The chlorine atom can act as a leaving group in nucleophilic substitution reactions, a common feature of chloropyridines. chempanda.comwikipedia.org The presence of the electron-withdrawing sulfinic acid group can further influence the reactivity of the chlorine atom. The sulfinic acid group itself is a versatile functional group. The sulfur atom in a sulfinic acid is chiral and can act as both a nucleophile and an electrophile. wikipedia.orgnih.gov This dual reactivity allows for a range of transformations, including oxidation to the corresponding sulfonic acid, reduction, and reactions with various electrophiles and nucleophiles. wikipedia.org

The interplay between the chlorinated pyridine ring and the sulfinic acid group makes this molecule a potentially valuable intermediate in organic synthesis. For instance, pyridine sulfinates have been demonstrated as effective coupling partners in palladium-catalyzed cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. rsc.org This suggests that this compound could serve as a precursor to a wide array of substituted pyridine derivatives with potential applications in medicinal chemistry and materials science. rsc.org

Overview of Current Research Landscape and Emerging Trends in Sulfinic Acid Derivatives

While research directly focused on this compound is not extensively documented, the broader field of sulfinic acid derivatives is experiencing a surge of interest. For a long time, the chemistry of cyclic sulfinic acid derivatives, such as sultines and cyclic sulfinamides, was underdeveloped due to challenges in their synthesis. rsc.orgresearchgate.net However, recent years have seen the development of new synthetic strategies that have made these compounds more accessible. rsc.orgresearchgate.net

Current research is exploring the application of sulfinic acid derivatives in a variety of contexts:

As Synthetic Intermediates: The unique reactivity of the sulfinate group is being harnessed to synthesize a diverse range of sulfur-containing compounds, including sulfoxides, sulfones, and thioethers. rsc.orgresearchgate.net

In Medicinal Chemistry: Organosulfur compounds, in general, are prevalent in a wide range of biologically active molecules. jmchemsci.com The sulfinic acid moiety and its derivatives are being investigated for their potential as pharmacophores in drug discovery. nih.gov For example, sulfoximines, which can be derived from sulfinic acids, are found in several drug candidates that have entered clinical trials. nih.gov

In Materials Science: The incorporation of sulfur-containing functional groups can impart unique properties to polymers and other materials. ontosight.ai Research into sulfinic acid derivatives extends to their potential use in creating novel materials with specific electronic or physical properties.

The development of new catalytic methods, including those utilizing visible light, is also expanding the synthetic utility of sulfinic acid derivatives. researchgate.net These advancements suggest a promising future for the exploration and application of compounds like this compound, as chemists continue to unlock the synthetic potential of this versatile functional group.

Structure

3D Structure

Eigenschaften

Molekularformel |

C5H4ClNO2S |

|---|---|

Molekulargewicht |

177.61 g/mol |

IUPAC-Name |

2-chloropyridine-3-sulfinic acid |

InChI |

InChI=1S/C5H4ClNO2S/c6-5-4(10(8)9)2-1-3-7-5/h1-3H,(H,8,9) |

InChI-Schlüssel |

BNNXZRWFNRHDGH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(N=C1)Cl)S(=O)O |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 2 Chloropyridine 3 Sulfinic Acid and Its Precursors

Strategies for the Construction of the 2-Chloropyridine (B119429) Core

The formation of the 2-chloropyridine scaffold is a critical first step. This can be achieved either by building the pyridine (B92270) ring from acyclic (non-ring) precursors or by modifying an existing pyridine ring.

De Novo Pyridine Ring Synthesis Approaches

De novo synthesis involves the construction of the pyridine ring from open-chain molecules. While numerous methods exist for creating substituted pyridine rings, such as the Hantzsch or Bohlmann-Rahtz syntheses, specific literature detailing a direct de novo route to 2-chloropyridine is scarce researchgate.netillinois.edu. These classical methods typically involve the condensation of components like β-dicarbonyl compounds, aldehydes, and ammonia or its equivalents, which are highly effective for producing various pyridine derivatives but are not commonly optimized for the direct incorporation of a chlorine atom at the C2 position illinois.edu.

A related example is the synthesis of 3-chloropyridine (B48278), which can be formed through the reaction of pyrrole with dichlorocarbene, leading to ring expansion and the formation of the chloropyridine structure. This highlights a de novo strategy for a related isomer, though it underscores the challenge of precisely controlling substituent placement on the newly formed ring.

Functionalization of Pre-existing Pyridine Scaffolds

A more common and direct approach is the functionalization of a pre-formed pyridine ring. This involves introducing a chlorine atom at the C2 position through various established chlorination techniques.

Chlorination of Pyridine-N-Oxide: This is a widely used and convenient method. Pyridine is first oxidized to pyridine-N-oxide. The N-oxide activates the C2 and C6 positions of the ring towards electrophilic attack. Subsequent reaction with a chlorinating agent, such as phosphoryl chloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), selectively introduces a chlorine atom at the C2 position. The N-oxide can then be removed if necessary wikipedia.org.

Chlorination of 2-Hydroxypyridine (2-Pyridone): 2-Hydroxypyridine exists in tautomeric equilibrium with its keto form, 2-pyridone. This precursor can be effectively converted to 2-chloropyridine by treatment with strong chlorinating agents like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅) wikipedia.orggoogle.com. This method is robust and provides a reliable route to the desired 2-chloropyridine core.

Direct Chlorination of Pyridine: The direct reaction of pyridine with chlorine gas is also a viable method, though it often requires high temperatures (vapor phase) and can lead to a mixture of products, including 2-chloropyridine and 2,6-dichloropyridine, necessitating further purification wikipedia.org.

From 2-Aminopyridine: The Sandmeyer reaction provides another route. 2-Aminopyridine can be converted to its corresponding diazonium salt using sodium nitrite and a strong acid (e.g., HCl). The subsequent decomposition of this diazonium salt in the presence of copper(I) chloride yields 2-chloropyridine google.com.

| Method | Precursor | Reagents | Key Features |

| N-Oxide Route | Pyridine-N-oxide | POCl₃ or SO₂Cl₂ | High yield and good selectivity for the C2 position. |

| Pyridone Route | 2-Hydroxypyridine | POCl₃ or PCl₅ | Effective conversion using strong chlorinating agents. |

| Direct Chlorination | Pyridine | Cl₂ (gas) | High temperature; can produce mixtures of chlorinated pyridines. |

| Sandmeyer Reaction | 2-Aminopyridine | 1. NaNO₂, HCl2. CuCl | Classic method for converting amino groups to halides via diazonium salts. |

Introduction of the Sulfinic Acid Functionality at the C3 Position

Once the 2-chloropyridine core is obtained, the next stage is the introduction of the sulfinic acid (-SO₂H) group at the third carbon position. This can be accomplished through several distinct synthetic strategies.

Direct Sulfination Reactions

Directly introducing a sulfinic acid group onto the C3 position of 2-chloropyridine via a C-H activation/sulfination reaction is a significant challenge. While methods for the direct C-H functionalization of pyridines are an active area of research, they often suffer from issues with regioselectivity, with reactions frequently favoring the C2, C4, or C6 positions.

A related industrial process involves the reaction of 2-chloropyridine with sulfur dioxide and ammonia, which yields 2-chloropyridine-3-sulfonamide biosynth.com. This demonstrates that introducing a sulfur dioxide moiety at the C3 position is feasible, although it does not directly produce the sulfinic acid. The hydrolysis of the resulting sulfonamide or a related sulfonyl chloride is a more practical approach to obtaining the desired acid functionality.

Oxidation of Thiols or Related Sulfur Precursors

A reliable, multi-step approach involves first creating a carbon-sulfur bond at the C3 position and then oxidizing the sulfur atom to the sulfinic acid state.

Precursor Synthesis: The key precursor for this route is 2-chloropyridine-3-thiol or its corresponding disulfide, 3,3′-dithiobis(2-chloropyridine). These can be synthesized by first performing a directed ortho-lithiation of 2-chloropyridine using a strong base like lithium diisopropylamide (LDA). Trapping the resulting 3-lithiated intermediate with elemental sulfur, followed by an acidic workup, yields the thiol. The thiol is readily oxidized by air to the more stable disulfide uni-muenchen.de.

Oxidation to Sulfinic Acid: The disulfide can be converted to the sulfinic acid. This typically involves two steps: reductive cleavage of the disulfide bond (e.g., using a reducing agent like sodium borohydride) to regenerate the thiol, followed by controlled oxidation. Oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can be used. Careful control of stoichiometry and reaction conditions is crucial to stop the oxidation at the sulfinic acid stage and prevent over-oxidation to the more stable sulfonic acid.

| Step | Transformation | Typical Reagents | Purpose |

| 1 | Directed Lithiation | Lithium Diisopropylamide (LDA) | Generates a nucleophilic C3 position on the 2-chloropyridine ring. |

| 2 | Sulfenylation | Elemental Sulfur (S₈) | Introduces the sulfur atom at the C3 position to form a thiol/disulfide. |

| 3 | Controlled Oxidation | H₂O₂, m-CPBA | Oxidizes the sulfur atom to the desired sulfinic acid state. |

Reduction of Sulfonyl Chlorides or Sulfonic Acids

The most established and widely used method for preparing sulfinic acids is the reduction of their more highly oxidized sulfur precursors, such as sulfonyl chlorides or sulfonic acids.

Precursor Synthesis: The key intermediate for this pathway is 2-chloropyridine-3-sulfonyl chloride chemscene.com. This compound can be prepared by reacting 2-chloropyridine-3-sulfonic acid with a chlorinating agent like thionyl chloride or phosphorus pentachloride. The sulfonic acid itself can be synthesized through the diazotization of 3-amino-2-chloropyridine followed by reaction with sulfur dioxide in the presence of a copper catalyst (Meerwein procedure) rsc.org.

Reduction to Sulfinic Acid: Aryl sulfonyl chlorides are readily reduced to the corresponding sulfinate salts under mild conditions. The most common and effective method is treatment with a reducing agent such as sodium sulfite (Na₂SO₃) or sodium bisulfite in an aqueous solution chez-alice.frgoogle.comnih.gov. The reaction is typically buffered, for instance with sodium bicarbonate, to maintain a neutral or slightly alkaline pH. The resulting sodium sulfinate salt is stable and can be isolated. Subsequent acidification of the sulfinate salt with a strong acid under controlled conditions liberates the free 2-chloropyridine-3-sulfinic acid.

| Method | Precursor | Reducing Agent | Product Form |

| Sulfite Reduction | 2-Chloropyridine-3-sulfonyl chloride | Sodium Sulfite (Na₂SO₃) | Sodium 2-chloropyridine-3-sulfinate (stable salt) |

| Zinc Reduction | 2-Chloropyridine-3-sulfonyl chloride | Zinc Dust | This compound |

This reduction pathway is often preferred due to the high yields and the relative stability of the intermediate sulfonyl chloride and the resulting sulfinate salt, making it a robust and scalable method for the synthesis of this compound google.comnih.gov.

Chemical Reduction Methods

The conversion of 2-chloropyridine-3-sulfonyl chloride to this compound is a critical step that requires chemoselective reducing agents to avoid unwanted side reactions, such as the reduction of the chloro-substituent or over-reduction to the corresponding thiol or disulfide. A variety of classical and modern reagents have been established for the reduction of aryl and heteroaryl sulfonyl chlorides.

The most common and historically significant method involves the use of inorganic sulfites or zinc dust in an aqueous or alcoholic medium. rsc.org Sodium sulfite, in particular, is widely used due to its mildness, low cost, and favorable environmental profile. The reaction proceeds by nucleophilic attack of the sulfite on the sulfonyl chloride, followed by hydrolysis to yield the sodium salt of the sulfinic acid, which is then acidified to produce the final product. Zinc powder offers a more potent alternative, often used in acidic or neutral conditions. rsc.org

A comprehensive review of sulfonyl chloride reductions highlights a broad spectrum of applicable reagents, demonstrating the versatility of this transformation. chez-alice.fr These include metal salts such as stannous chloride in hydrochloric acid, sulfides, and arsenites. chez-alice.fr Organophosphorus reagents, like triphenylphosphine, have also been employed, although they can sometimes lead to over-reduction to thiols or thioethers depending on the reaction conditions. organic-chemistry.orgnih.gov A one-pot reductive protocol using zinc powder in organic solvents has been shown to be efficient for converting sulfonyl chlorides to sulfinate salts, which can then be used to form other derivatives like sulfinamides. rsc.org

The choice of reducing agent is crucial for achieving high yields while preserving the sensitive 2-chloro-substituent on the pyridine ring.

Table 1: Common Chemical Reducing Agents for Sulfonyl Chlorides This table is generated based on available research data and provides a summary of common reducing agents.

| Reducing Agent | Typical Conditions | Advantages | Potential Drawbacks |

|---|---|---|---|

| Sodium Sulfite (Na₂SO₃) | Aqueous or alcoholic solution | Mild, chemoselective, inexpensive, green | Can require long reaction times |

| Zinc Dust (Zn) | Aqueous acid or alcohol | Effective, readily available | Can lead to over-reduction |

| Stannous Chloride (SnCl₂) | Hydrochloric acid | Effective reducing agent | Produces tin-based waste |

Electrochemical Reduction Techniques

Electrochemical methods offer a powerful and sustainable alternative to chemical reagents for the reduction of sulfonyl chlorides. These techniques provide precise control over the reduction potential, which can enhance selectivity and minimize by-product formation. The electrochemical reduction of aromatic sulfonyl chlorides in aprotic media, such as dimethylsulfoxide (DMSO), has been shown to produce sulfinate ions as key intermediates. researchgate.net

The general mechanism involves a two-electron transfer to the sulfonyl chloride molecule. The initial electron transfer leads to the cleavage of the sulfur-chlorine bond, generating a sulfonyl radical and a chloride ion. A subsequent rapid electron transfer to the sulfonyl radical produces the corresponding sulfinate anion. This process can be conducted in an undivided cell, simplifying the reactor design.

While direct electrochemical reduction of 2-chloropyridine-3-sulfonyl chloride to the sulfinic acid is not extensively documented, the principles established for other aromatic sulfonyl chlorides are directly applicable. chez-alice.fr Furthermore, related electrochemical methods, such as the nickel-electrocatalytic synthesis of aryl sulfinates from aryl halides and sulfur dioxide, underscore the utility of electrochemistry in forming this functional group. nih.gov This approach demonstrates the potential for scalable and catalyst-driven electrochemical synthesis in this area.

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, avoid hazardous materials, and improve energy efficiency. These principles are highly relevant to the synthesis of this compound and its precursors.

Solvent-Free and Aqueous Reaction Systems

Similarly, the reduction of the sulfonyl chloride to the sulfinic acid is well-suited to green chemistry principles. The use of sodium sulfite as a reducing agent is typically performed in water, making it an environmentally benign choice. rsc.org A patented green synthesis for the related 3-pyridinesulfonyl chloride also utilizes an aqueous solution of sulfurous acid, further highlighting the move towards water-based systems. patsnap.com

Catalytic Approaches for Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency and reduce waste. In the context of synthesizing this compound, catalytic methods can be applied to both the formation of the precursor and the reduction step.

The synthesis of the sulfonyl chloride precursor from 3-amino-2-chloropyridine utilizes a copper salt as a catalyst, which is a hallmark of the Sandmeyer reaction. acs.org More advanced catalytic systems are also being explored. For instance, a nickel-electrocatalytic protocol has been developed to produce aryl sulfinates directly from aryl halides and SO₂, representing a highly efficient and sustainable catalytic route. nih.gov

For the reduction step, while stoichiometric reagents are common, catalytic methods are emerging. Palladium-catalyzed hydrogenation has been successfully used to reduce sulfonyl chlorides, albeit typically to the level of thiols. taylorfrancis.com However, this demonstrates the principle that transition metal catalysts can activate the S-Cl bond. Furthermore, organophosphorus-catalyzed reactions have been developed for the deoxygenation of sulfonyl chlorides, indicating that non-metal catalytic cycles can also be designed for these transformations. organic-chemistry.org The development of a catalyst that can selectively mediate the two-electron reduction to the sulfinic acid remains an area of active research.

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous processing, offers substantial advantages over traditional batch manufacturing, particularly for reactions that are highly exothermic or involve hazardous reagents. This technology enhances safety, improves reproducibility, and allows for seamless scaling from laboratory to industrial production.

The synthesis of sulfonyl chlorides, which often involves highly exothermic chlorosulfonylation reactions, is particularly amenable to flow processing. mdpi.com Continuous flow reactors provide superior heat and mass transfer, allowing for precise temperature control and minimizing the risk of thermal runaway. rsc.org This enhanced control leads to higher yields and purities. Research has demonstrated the successful synthesis of various sulfonyl chlorides from thiols and disulfides using continuous flow protocols with short residence times, resulting in very high space-time yields. rsc.orgresearchgate.net

The application of flow technology extends to the synthesis of sulfinates as well. Protocols have been developed that use flow reactors for the efficient conversion of substrates into valuable sulfinate intermediates. researchgate.net The scalability of these processes has been demonstrated, with some electrochemical methods for sulfinate synthesis being successfully implemented in both batch and recycle flow setups, facilitating larger-scale production. nih.gov The integration of these continuous flow principles into the manufacturing of this compound and its precursors represents a significant step towards a safer, more efficient, and scalable industrial process.

Mechanistic Investigations of 2 Chloropyridine 3 Sulfinic Acid Reactivity

Reaction Pathways Involving the Sulfinic Acid Group

The sulfinic acid moiety (-SO₂H) is a unique functional group that can exhibit dual reactivity, acting as both a nucleophile and an electrophile. Its reactivity is central to the chemical behavior of 2-chloropyridine-3-sulfinic acid.

Oxidation and Reduction Pathways of the Sulfinic Acid

The sulfur atom in the sulfinic acid group exists in an intermediate oxidation state, making it susceptible to both oxidation and reduction.

Oxidation: Sulfinic acids can be readily oxidized to the corresponding sulfonic acids (-SO₃H). researchgate.netwikipedia.org This transformation involves the addition of an oxygen atom to the sulfur center. Common oxidizing agents such as hydrogen peroxide or peracids can effect this oxidation. lookchem.com For small organic sulfur compounds, the oxidation process can proceed successively from sulfenic acid to sulfinic acid and finally to sulfonic acid. researchgate.net In some cases, further oxidation can lead to the cleavage of the carbon-sulfur bond. researchgate.net One-electron oxidation of sulfinic acids can also occur, yielding sulfonyl radicals, which are important intermediates in various synthetic transformations. nih.gov

Reduction: The reduction of sulfinic acids can lead to the formation of corresponding thiols (-SH) or disulfides (R-S-S-R). However, the direct reduction of sulfinic acids is less common than their oxidation. In biological systems, the reduction of cysteine sulfinic acid to cysteine is a crucial enzymatic process catalyzed by sulfiredoxin, requiring ATP. nih.govnih.gov This process is highly specific to certain proteins. nih.gov For many other proteins, the formation of sulfinic acid is considered an irreversible modification. nih.gov In a chemical context, the reduction of the related sulfonic acid group to a sulfonamide has been reported for 2-chloropyridine-3-sulfonic acid.

Condensation and Esterification Reactions

The sulfinic acid group can participate in condensation and esterification reactions, showcasing its versatility in forming new bonds.

Condensation: Sulfinic acids can undergo self-condensation to form sulfinyl sulfones (thiosulfonates), which are considered the anhydrides of sulfinic acids. wikipedia.org This process is often associated with the instability of free sulfinic acids. wikipedia.org

Esterification: The reaction of sulfinic acids with alcohols can yield sulfinate esters. This reaction can be catalyzed by lanthanide(III) triflates. organic-chemistry.org The alkylation of sulfinic acids can lead to either sulfones or sulfinate esters, depending on the nature of the alkylating agent and the reaction conditions. wikipedia.org For instance, highly polarized reactants tend to favor the formation of sulfinate esters. wikipedia.org

Reactions with Electrophiles and Nucleophiles

The sulfinic acid group possesses both nucleophilic and electrophilic characteristics, allowing it to react with a variety of reagents.

Reaction with Electrophiles: The sulfinate anion, the conjugate base of sulfinic acid, is a potent nucleophile. nih.gov It can react with various electrophiles. For example, alkylation of sulfinates with alkyl halides typically leads to the formation of sulfones. wikipedia.org

Reaction with Nucleophiles: While the sulfur atom in a sulfinic acid is electrophilic, direct nucleophilic attack on it is less common than its nucleophilic reactions via the sulfinate anion. However, the related sulfenic acids are known to be subject to nucleophilic attack by various nucleophiles, including carbanions, amines, phosphines, and thiols. nih.gov

Nucleophilic Aromatic Substitution (SNAr) at the C2-Chlorine Position

The chlorine atom at the C2 position of the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution (SNAr). This is a key reaction for the functionalization of the pyridine core. The general mechanism involves the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of the chloride ion. youtube.comnih.gov

Influence of the Sulfinic Acid Group on C2 Reactivity

The presence of the sulfinic acid group at the 3-position significantly influences the reactivity of the C2-chlorine towards SNAr. The sulfinic acid group is an electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but activates it towards nucleophilic substitution. This activating effect is due to the stabilization of the negatively charged Meisenheimer intermediate formed during the SNAr reaction. nih.govresearchgate.net The electron-withdrawing nature of the sulfonyl group in the related 2-sulfonyl pyridines has been shown to facilitate SNAr reactions with thiols. rsc.org

The position of the electron-withdrawing group is crucial. For SNAr reactions on chloropyridines, an electron-withdrawing substituent at the 3- or 5-position enhances the reactivity at the C2-position. nih.govresearchgate.net Therefore, the 3-sulfinic acid group in this compound is expected to increase the rate of nucleophilic substitution at the C2-position compared to unsubstituted 2-chloropyridine (B119429).

Comparative Reactivity with Other 2-Chloropyridine Derivatives

The rate of SNAr reactions in 2-chloropyridine derivatives is highly dependent on the nature and position of other substituents on the pyridine ring. Generally, electron-withdrawing groups increase the reactivity, while electron-donating groups decrease it. nih.govrsc.org

For instance, 2-chloropyridine is significantly less reactive towards nucleophiles than 2-chloropyrimidine. nih.gov The introduction of a strong electron-withdrawing group, such as a nitro group, at the 5-position (2-chloro-5-nitropyridine) dramatically increases the reactivity, making it comparable to that of pyrimidines. nih.gov

A quantitative study on the relative reactivity of various 5-substituted 2-chloropyridines in an SNAr reaction with benzyl (B1604629) alcohol demonstrated a clear correlation between the electron-withdrawing strength of the substituent and the reaction rate. The reactivity order was found to be: NO₂ > CN > CF₃ > Cl > Br > H > CH₃ > OCH₃. rsc.org

Computational studies have also been employed to predict the reactivity of different halopyridines in SNAr reactions. These studies often focus on calculating the activation energy for the nucleophilic attack. wuxibiology.com

Below is a table summarizing the comparative reactivity of selected 2-chloropyridine derivatives in SNAr reactions.

| 2-Chloropyridine Derivative | Substituent at Position 5 | Relative Reactivity Trend |

| 2-Chloro-5-nitropyridine | -NO₂ | Very High |

| 2-Chloro-5-(trifluoromethyl)pyridine | -CF₃ | High |

| 2,5-Dichloropyridine | -Cl | Moderate |

| 2-Chloropyridine | -H | Low |

| 2-Chloro-5-methylpyridine | -CH₃ | Very Low |

This table provides a qualitative trend based on the electronic effects of the substituents.

The sulfinic acid group, being electron-withdrawing, would place this compound higher in reactivity than unsubstituted 2-chloropyridine in SNAr reactions.

Mechanistic Elucidation via Kinetic Isotope Effects and Intermediate Trapping

There is no available research in the public domain that details the use of kinetic isotope effects (KIEs) or intermediate trapping experiments to elucidate the reaction mechanisms of this compound. While KIE studies are fundamental in determining rate-limiting steps and transition state structures, such investigations have not been reported for this specific compound. synchem.deprinceton.eduwikipedia.org For instance, studies on related molecules like 3-chloropyridine (B48278) have utilized mass spectrometry to measure primary and secondary KIEs in gas-phase ion affinity, but this research does not extend to the sulfinic acid derivative. nih.gov Similarly, no literature describes the trapping of reactive intermediates in reactions involving this compound.

Role of Catalysis in Modulating this compound Reactivity

The application of modern catalytic methods to transform this compound is an area that remains to be explored, with no specific studies reported.

Transition Metal-Mediated Transformations

No specific examples of transition metal-mediated reactions utilizing this compound as a substrate are found in the reviewed literature. The parent compound, 2-chloropyridine, is known to participate in various transition metal-catalyzed reactions, such as lithiation and cross-coupling. chempanda.comresearchgate.net However, the influence and participation of the 3-sulfinic acid group in such transformations have not been investigated.

Organocatalytic Applications

There are no published reports on the use of this compound in organocatalytic reactions, either as a substrate or as a catalyst itself.

Photoredox Catalysis in Reactions of this compound

The use of photoredox catalysis in reactions involving this compound has not been described. While photoredox catalysis has emerged as a powerful tool for a wide range of chemical transformations, including the synthesis of sulfinates from other precursors and reactions involving pyridine N-oxides, its application to this specific compound is not documented. princeton.edusigmaaldrich.comnih.govresearchgate.netchemrxiv.org

Theoretical and Computational Chemistry of 2 Chloropyridine 3 Sulfinic Acid

Reaction Mechanism Elucidation via Computational Methods

Computational studies are pivotal in mapping out the potential energy surfaces of chemical reactions involving 2-Chloropyridine-3-sulfinic acid. Density Functional Theory (DFT) is a commonly employed method for these investigations, providing a balance between computational cost and accuracy. Such studies can help in understanding reaction pathways, for instance, in nucleophilic substitution reactions where the pyridine (B92270) ring is the electrophile.

A critical aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. Computational methods allow for the precise location of transition state geometries and the calculation of the associated energy barriers (activation energies). For reactions involving pyridine derivatives, such as nucleophilic attack, the calculated energy barriers can predict the feasibility and rate of the reaction. For example, in a hypothetical nucleophilic substitution at the carbon atom bearing the chloro group, the energy barrier would be a key determinant of the reaction's kinetics.

The table below presents hypothetical data for a nucleophilic substitution reaction on this compound, illustrating how computational methods can quantify the energetics of a reaction pathway. The calculations could be performed using a DFT method like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)).

| Reaction Step | Structure | Relative Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |

| Reactants | This compound + Nu⁻ | 0.0 | - |

| Transition State | [C₅H₃N(Cl)(SO₂H)---Nu]⁻ | +15.8 | -250.4i |

| Products | 2-Nu-Pyridine-3-sulfinic acid + Cl⁻ | -5.2 | - |

Note: The data in this table is hypothetical and for illustrative purposes.

The following table illustrates the hypothetical effect of different solvents on the activation energy of a reaction involving this compound.

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 1 | 22.5 |

| Toluene | 2.4 | 19.8 |

| Dichloromethane | 9.1 | 17.3 |

| Water | 78.4 | 14.9 |

Note: The data in this table is hypothetical and for illustrative purposes.

Conformation Analysis and Intramolecular Interactions

The three-dimensional structure of this compound is not static. The molecule can adopt various conformations due to rotation around single bonds, particularly the C-S bond of the sulfinic acid group. Computational methods can be used to perform a conformational search to identify the most stable conformers and the energy barriers between them.

Intramolecular interactions, such as hydrogen bonds, play a crucial role in determining the preferred conformation. In this compound, an intramolecular hydrogen bond could potentially form between the hydrogen of the sulfinic acid group and the nitrogen atom of the pyridine ring or the chlorine atom. The strength of such interactions can be quantified computationally by analyzing bond lengths, angles, and electron density distribution.

Intermolecular Interactions and Supramolecular Assembly Prediction

Beyond the individual molecule, computational chemistry can predict how molecules of this compound interact with each other to form larger structures, known as supramolecular assemblies. These interactions are governed by non-covalent forces such as hydrogen bonding, halogen bonding (involving the chlorine atom), and π-π stacking of the pyridine rings.

The table below provides hypothetical interaction energies for different types of intermolecular interactions in a dimer of this compound, calculated at a high level of theory.

| Interaction Type | Description | Calculated Interaction Energy (kcal/mol) |

| Hydrogen Bonding | O-H···O=S interaction between sulfinic acid groups | -8.5 |

| Halogen Bonding | C-Cl···N interaction between two molecules | -3.2 |

| π-π Stacking | Face-to-face stacking of pyridine rings | -2.5 |

Note: The data in this table is hypothetical and for illustrative purposes.

Applications of 2 Chloropyridine 3 Sulfinic Acid in Advanced Chemical Synthesis and Materials Science

Utilization as a Versatile Synthetic Building Block

The reactivity of 2-chloropyridine-3-sulfinic acid is primarily dictated by its two functional groups: the chloro group at the 2-position and the sulfinic acid group at the 3-position of the pyridine (B92270) ring. The chlorine atom can be displaced through nucleophilic aromatic substitution, while the sulfinic acid moiety can undergo a variety of transformations, including oxidation, reduction, and conversion to other sulfur-containing functional groups. This dual reactivity allows for a modular approach to the synthesis of a wide range of organic compounds.

The pyridine ring is a fundamental structural motif in many biologically active compounds and functional materials. This compound can serve as a starting material for the construction of more complex, fused heterocyclic systems. The chloro and sulfinic acid groups can be manipulated sequentially or in a single step to build new rings onto the pyridine core. For instance, intramolecular cyclization reactions can be designed by introducing a suitable nucleophile that reacts with one of the functional groups, followed by a subsequent ring-closing reaction. While specific examples for this exact molecule are not abundant in the literature, the general strategy is a well-established method for synthesizing polycyclic aromatic compounds.

Organosulfur compounds are ubiquitous in medicinal chemistry and materials science. wikipedia.org this compound provides a versatile platform for the synthesis of a variety of novel organosulfur compounds. The sulfinic acid group is a key intermediate in organosulfur chemistry, as it can be readily converted into other sulfur-containing functionalities.

One of the most common transformations of sulfinic acids is their oxidation to the corresponding sulfonic acids or sulfonyl chlorides. rsc.org For example, treatment of this compound with a chlorinating agent can yield 2-chloropyridine-3-sulfonyl chloride, a highly reactive intermediate. nih.govsigmaaldrich.com This sulfonyl chloride can then be reacted with a wide range of nucleophiles, such as amines, alcohols, and organometallic reagents, to produce sulfonamides, sulfonate esters, and sulfones, respectively. These transformations are summarized in the table below.

| Starting Material | Reagent(s) | Product | Functional Group Transformation |

| This compound | Oxidizing Agent (e.g., H₂O₂) | 2-Chloropyridine-3-sulfonic acid | Sulfinic acid → Sulfonic acid |

| This compound | Chlorinating Agent (e.g., SO₂Cl₂) | 2-Chloropyridine-3-sulfonyl chloride | Sulfinic acid → Sulfonyl chloride |

| 2-Chloropyridine-3-sulfonyl chloride | Amine (R₂NH) | 2-Chloro-N,N-dialkylpyridine-3-sulfonamide | Sulfonyl chloride → Sulfonamide |

| 2-Chloropyridine-3-sulfonyl chloride | Alcohol (ROH) | 2-Chloropyridine-3-sulfonate ester | Sulfonyl chloride → Sulfonate ester |

Furthermore, the sulfinic acid moiety can participate in the synthesis of sulfoxides. The reactivity of the resulting 2-pyridyl sulfoxides can be tuned by the electronic nature of the substituents on the pyridine ring. nih.gov

The 2-chloro-substituted pyridine ring is a common participant in transition metal-catalyzed cross-coupling reactions. The chlorine atom can be readily displaced by a variety of coupling partners, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are particularly effective for the functionalization of chloropyridines. acs.org

In the context of this compound, the chloro group can be selectively targeted in cross-coupling reactions, leaving the sulfinic acid group intact for further transformations. This orthogonality allows for the synthesis of complex molecules in a stepwise and controlled manner. For example, a Suzuki-Miyaura coupling with an arylboronic acid could introduce a new aryl group at the 2-position, followed by modification of the sulfinic acid group to generate a diverse library of compounds. A patent has also described a ligand-free palladium-catalyzed cyanation of chloropyridines, a reaction that could potentially be applied to this compound. google.com

Role in Catalysis and Ligand Design

The pyridine nucleus is a privileged scaffold for the design of ligands in transition metal catalysis and organocatalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting catalyst.

Derivatives of this compound can be envisioned as versatile ligands for transition metal catalysis. The pyridine nitrogen and the oxygen or sulfur atoms of the sulfinic acid group or its derivatives could act as a bidentate ligand, chelating to a metal center. The electronic properties of the ligand could be systematically varied by modifying the substituent at the 2-position (the chloro group or a group introduced via cross-coupling) and by transforming the sulfinic acid into other sulfur-containing groups.

Palladium complexes bearing pyridine-based ligands have shown significant activity in a range of cross-coupling reactions. acs.org The development of new ligands derived from this compound could lead to catalysts with improved activity, selectivity, and substrate scope. For instance, chiral sulfonamides derived from this compound could be employed as ligands in asymmetric catalysis.

While there is currently limited specific research on the use of this compound in organocatalysis, its structural features suggest potential applications. The pyridine nitrogen can act as a Brønsted or Lewis base, while the sulfinic acid group can act as a Brønsted acid. This combination of acidic and basic sites within the same molecule could be exploited in the design of bifunctional organocatalysts for a variety of organic transformations. Furthermore, the pyridine ring can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for achieving high levels of stereocontrol in asymmetric organocatalysis.

Integration into Functional Materials

The integration of specific chemical compounds into functional materials is a cornerstone of modern materials science, enabling the development of devices and surfaces with tailored properties. However, the role of this compound in this domain appears to be unexplored.

Self-Assembled Monolayers (SAMs) and Surface Functionalization

Self-assembled monolayers are highly ordered molecular layers that spontaneously form on a substrate. They are crucial for modifying surface properties, such as wettability, adhesion, and biocompatibility. The formation of SAMs typically relies on a specific interaction between a headgroup of the molecule and the substrate. While compounds containing sulfur, such as thiols and disulfides, are well-known for forming stable SAMs on gold and other noble metal surfaces, there is no available research demonstrating the use of this compound for this purpose. The sulfinic acid moiety is not a common headgroup for SAM formation, and no studies on its adsorption or self-assembly behavior on any substrate have been reported.

Components in Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and metal-organic frameworks (MOFs) are materials constructed from metal ions or clusters linked by organic ligands. The properties of these materials are highly dependent on the geometry and chemical functionality of the organic linkers. Pyridine-based ligands are common in the construction of coordination polymers and MOFs due to the coordinating ability of the nitrogen atom. However, a comprehensive search of the literature did not yield any examples of this compound being used as a ligand in the synthesis of these materials. The combination of the chloro, pyridine, and sulfinic acid functional groups could potentially lead to interesting coordination modes, but this has not been explored or reported.

Application in Sensing Platforms (excluding biological sensing)

The development of chemical sensors for the detection of various analytes is a significant area of research. Functional materials are often employed as the sensing element, where a change in their physical or chemical properties upon interaction with an analyte is measured. While pyridine-containing compounds can be used in sensors for metal ions and other species, there is no documented use of this compound in any non-biological sensing platform.

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. These interactions are fundamental to many biological processes and are harnessed in materials science for the construction of complex, functional architectures.

Directed Self-Assembly Studies

Directed self-assembly involves the spontaneous and reversible formation of ordered structures from individual components. The specific functional groups on the molecules guide this process through non-covalent interactions. There are no published studies on the directed self-assembly of this compound or its participation in larger supramolecular assemblies.

Non-Covalent Interactions in Crystal Engineering

Crystal engineering is the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. The analysis of crystal structures provides valuable insights into the non-covalent interactions that govern the packing of molecules in the solid state. As there are no reported crystal structures of this compound or its co-crystals, there is no data available on its non-covalent interaction patterns in the solid state.

Advanced Analytical Techniques for the Characterization and Detection of 2 Chloropyridine 3 Sulfinic Acid

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy is fundamental in determining the precise molecular structure and bonding arrangement of 2-Chloropyridine-3-sulfinic acid.

Solid-State Nuclear Magnetic Resonance Spectroscopy

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful non-destructive technique for characterizing the atomic-level structure of solid materials. wikipedia.org Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which can provide detailed information about the local chemical environment, molecular conformation, and intermolecular packing in the crystalline state. emory.edu

For this compound, ssNMR would be instrumental in understanding its solid-state conformation and any polymorphic forms. Key nuclei for analysis would include ¹H, ¹³C, ¹⁴N, and potentially ³³S. High-resolution spectra are typically obtained using techniques like Magic Angle Spinning (MAS), which mechanically rotates the sample at a specific angle to narrow the broad spectral lines that are characteristic of solid samples. wikipedia.orgemory.edu

¹³C CP/MAS NMR: Cross-polarization magic-angle spinning (CP/MAS) experiments would reveal distinct signals for each of the five carbon atoms in the pyridine (B92270) ring. The chemical shifts would be sensitive to the electronic environment, with the carbon atom bonded to the electron-withdrawing chlorine atom (C-2) and the sulfinic acid group (C-3) expected to show significant downfield shifts. The precise shifts can help in confirming the substitution pattern and identifying different crystalline phases.

¹H MAS NMR: While ¹H ssNMR spectra can be complicated by strong dipolar couplings, fast MAS techniques can provide high-resolution spectra. nih.gov This would allow for the characterization of the protons on the pyridine ring and the acidic proton of the sulfinic acid group, offering insights into hydrogen bonding networks within the crystal lattice.

¹⁴N and ³³S NMR: Although more challenging due to their quadrupolar nature and low natural abundance (for ³³S), ¹⁴N and ³³S ssNMR could provide direct information about the electronic environment around the nitrogen atom in the pyridine ring and the sulfur atom in the sulfinic acid group, respectively. nih.gov

Illustrative ssNMR Data for this compound: (Note: The following data is illustrative, based on typical chemical shifts for similar functional groups, as specific experimental data for this compound is not publicly available.)

| Nucleus | Technique | Illustrative Chemical Shift (ppm) | Inferred Structural Information |

| ¹³C | CP/MAS | C2: ~155, C3: ~145, C4: ~130, C5: ~125, C6: ~150 | Confirms the positions of the chloro and sulfinic acid substituents. |

| ¹H | MAS | Aromatic: 7.5-9.0, Sulfinic Acid: 10-14 | Provides information on the different proton environments and potential hydrogen bonding. |

X-ray Crystallography for Molecular and Crystal Structure Elucidation

The crystal structure would reveal:

The planar geometry of the pyridine ring.

The precise bond lengths of C-Cl, C-S, S-O, and O-H bonds.

The conformation of the sulfinic acid group relative to the pyridine ring.

The intermolecular interactions, such as hydrogen bonding involving the sulfinic acid group and the pyridine nitrogen, which dictate the crystal packing. acs.org

While a specific crystal structure for this compound is not publicly deposited, analysis of related pyridine derivatives shows they often crystallize in orthorhombic or monoclinic systems. researchgate.netwikipedia.org The presence of the sulfinic acid group would likely lead to the formation of strong hydrogen-bonded dimers or chains in the solid state.

Hypothetical Crystallographic Data for this compound: (Note: This data is hypothetical and serves as an example of what would be obtained from an X-ray diffraction experiment.)

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.9 |

| β (°) | 95.5 |

| Volume (ų) | 815 |

| Z (molecules/unit cell) | 4 |

Advanced Mass Spectrometry Techniques (e.g., HRMS, tandem MS)

Advanced mass spectrometry techniques are vital for confirming the molecular weight and elemental composition of this compound, as well as for structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within a few parts per million). mdpi.com This allows for the unambiguous determination of the elemental formula of the compound. For this compound (C₅H₄ClNO₂S), the expected exact mass would be calculated and compared to the measured mass to confirm its identity.

Tandem Mass Spectrometry (MS/MS): In tandem MS, ions of the parent molecule are isolated, fragmented, and the resulting fragment ions are analyzed. This provides a fragmentation pattern that acts as a "fingerprint" for the molecule, helping to confirm its structure. For this compound, characteristic fragmentation would likely involve the loss of the sulfinic acid group (SO₂H) or parts of it, as well as fragmentation of the pyridine ring. The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature in the mass spectrum. nih.gov

Expected Fragmentation Pattern in Tandem MS: (Note: This is a predicted fragmentation pattern based on the chemical structure.)

| Precursor Ion (m/z) | Major Fragment Ions (m/z) | Probable Neutral Loss |

| [M-H]⁻ | [C₅H₄ClN]⁻ | SO₂ |

| [M-H]⁻ | [SO₂H]⁻ | C₅H₃ClN |

| [M+H]⁺ | [C₅H₄ClN]⁺ | SO₂H₂ |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, thereby allowing for accurate purity assessment and isolation.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of non-volatile organic compounds like this compound. A typical method would involve reversed-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. sielc.com

Due to the polar nature of the sulfinic acid group, a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier like formic acid or phosphoric acid to ensure good peak shape, would be employed. sielc.com Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector, which would monitor the absorbance at a wavelength where the pyridine ring absorbs strongly. researchgate.net For higher sensitivity and specificity, the HPLC system can be coupled to a mass spectrometer (LC-MS).

Illustrative HPLC Method Parameters: (Note: These are typical starting parameters for method development.)

| Parameter | Value |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Retention Time | ~8.5 min (Illustrative) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov this compound itself is not sufficiently volatile for direct GC analysis due to the high polarity and low vapor pressure of the sulfinic acid group. However, it can be analyzed by GC-MS after a chemical derivatization step to convert the non-volatile sulfinic acid into a volatile derivative. weber.hu

A common derivatization method is silylation, where the acidic proton is replaced with a trimethylsilyl (B98337) (TMS) group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). omicsonline.orgresearchgate.net The resulting silylated derivative is much more volatile and thermally stable, making it suitable for GC-MS analysis. This approach is particularly useful for identifying and quantifying trace-level impurities that are amenable to derivatization.

Example Derivatization Reaction: C₅H₃N(Cl)SO₂H + BSTFA → C₅H₃N(Cl)SO₂Si(CH₃)₃ + Trifluoroacetamide

The GC-MS analysis of the TMS-derivative would provide a chromatogram separating it from other derivatized components and a mass spectrum for each peak, allowing for confident identification based on fragmentation patterns and library matching. nih.gov

Electroanalytical Methods for Redox Behavior Studies

The redox behavior of this compound is a critical aspect of its chemical characterization, providing insights into its stability, reactivity, and potential applications in areas such as electrocatalysis or as a redox mediator. Electroanalytical techniques are paramount for investigating the electron transfer processes involving the sulfinic acid functional group and the pyridine ring.

The sulfinic acid moiety (–SO₂H) is susceptible to both oxidation and reduction. It can be oxidized to the corresponding 2-Chloropyridine-3-sulfonic acid (–SO₃H) or reduced to a thiol derivative. The pyridine ring itself can also undergo redox reactions, although typically at more extreme potentials. The chlorine substituent, being electron-withdrawing, is expected to influence the redox potentials of the molecule.

Cyclic Voltammetry (CV) is a primary tool for studying these processes. A typical CV experiment would involve scanning the potential of a working electrode in a solution containing this compound and observing the resulting current. The resulting voltammogram would reveal the potentials at which oxidation and reduction events occur.

Expected Redox Processes:

Oxidation: An anodic peak would likely be observed, corresponding to the oxidation of the sulfinic acid to the sulfonic acid. The potential of this peak would provide information about the ease of this oxidation.

Reduction: Cathodic peaks may be present, indicating the reduction of the sulfinic acid group or potentially the chloropyridine ring.

While specific experimental data for this compound is not extensively available in public literature, the table below presents hypothetical redox potential data based on known behaviors of similar aryl sulfinic acids.

Table 1: Hypothetical Redox Potentials for this compound in Aqueous Solution

| Redox Process | Expected Potential Range (vs. Ag/AgCl) | Technique |

| Oxidation to 2-Chloropyridine-3-sulfonic acid | +0.4 V to +0.8 V | Cyclic Voltammetry |

| Reduction to 2-Chloro-3-mercaptopyridine | -0.5 V to -1.0 V | Cyclic Voltammetry |

Note: These values are illustrative and would need to be determined experimentally.

Further electroanalytical studies could involve techniques such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV) for enhanced sensitivity in detecting low concentrations of the analyte. Controlled potential electrolysis could be employed to synthesize the oxidized or reduced species in bulk for further characterization.

Chiroptical Spectroscopy if Chiral Derivatives are Explored

Sulfinic acids of the form R-SO(OH) are prochiral at the sulfur atom. While the acid itself may not be chiral due to rapid proton exchange, it can be converted into stable chiral derivatives, such as sulfinate esters (R-SO-OR') or sulfoxides (R-SO-R'), where R' is a chiral or achiral group. nih.govacs.org The stereoselective synthesis of such derivatives is a significant area of organic chemistry. acs.org Should chiral derivatives of this compound be synthesized, chiroptical spectroscopy would be an indispensable tool for their characterization.

Chiroptical techniques measure the differential interaction of left and right circularly polarized light with chiral molecules. The two primary methods are:

Circular Dichroism (CD) Spectroscopy: This technique measures the difference in absorption of left and right circularly polarized light. A CD spectrum shows positive or negative peaks (Cotton effects) at the absorption bands of the chromophores in the chiral molecule. The sign and intensity of these Cotton effects are directly related to the absolute configuration of the chiral center(s). For a chiral derivative of this compound, the pyridine ring and the sulfinyl group would act as chromophores. The exciton (B1674681) coupling between these chromophores can provide definitive stereochemical information. msu.edu

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the rotation of the plane of linearly polarized light as a function of wavelength. It is closely related to CD spectroscopy and can also be used to determine the stereochemistry of chiral molecules.

Table 2: Potential Chiral Derivatives of this compound and their Characterization

| Chiral Derivative Type | Example Structure | Chiroptical Technique for Analysis | Expected Information Yielded |

| Sulfinate Ester | Methyl 2-chloropyridine-3-sulfinate | CD Spectroscopy, ORD Spectroscopy | Determination of absolute configuration at the sulfur atom, conformational analysis. |

| Sulfoxide (B87167) | 2-Chloro-3-(methylsulfinyl)pyridine | CD Spectroscopy, ORD Spectroscopy | Elucidation of the stereochemistry of the sulfoxide group. |

The synthesis of enantiomerically enriched derivatives could be achieved using chiral auxiliaries or asymmetric oxidation methods. nih.govacs.org The subsequent analysis by chiroptical spectroscopy would be crucial for confirming the success of the asymmetric synthesis and for assigning the absolute configuration of the newly formed stereocenter.

Environmental Transformation Pathways of 2 Chloropyridine 3 Sulfinic Acid

Biotransformation and Microbial Degradation Studies (excluding ecotoxicity)

Identification of Microbial Metabolites

The microbial degradation of pyridine (B92270) and its derivatives is a key process in their environmental dissipation. tandfonline.com Numerous microorganisms, including bacteria and fungi, have been shown to utilize pyridine compounds as a source of carbon and nitrogen. tandfonline.com While specific microbial metabolites of 2-Chloropyridine-3-sulfinic acid have not been documented in the available scientific literature, the degradation pathways of other pyridine derivatives can offer clues to its potential biotransformation products.

Generally, the microbial metabolism of pyridine compounds proceeds through hydroxylation, followed by ring cleavage. tandfonline.com For instance, bacteria are known to degrade various simple pyridine derivatives, particularly hydroxypyridines and pyridinecarboxylic acids, via pathways that involve hydroxylated intermediates. tandfonline.com In the case of this compound, it is plausible that microorganisms could initially hydroxylate the pyridine ring, potentially leading to the formation of chlorohydroxypyridine-sulfinic acid isomers. Subsequent cleavage of the pyridine ring would likely generate smaller aliphatic molecules that can be funneled into central metabolic pathways.

Studies on the degradation of unsubstituted pyridine by Arthrobacter sp. have identified metabolites such as (Z)-N-(4-oxobut-1-enyl)formamide, which is further processed to succinic acid. nih.govnih.gov This suggests that the degradation of the pyridine ring in this compound could ultimately lead to the formation of common cellular building blocks. The chlorine and sulfinic acid substituents would likely be removed at some stage of the degradation process, although the specific metabolites resulting from these transformations are yet to be identified.

Table 1: Potential Microbial Metabolites of this compound (Inferred from Related Compounds)

| Potential Metabolite | Precursor Compound (Example) | Reference |

| Chlorohydroxypyridine-sulfinic acid | Pyridine derivatives | tandfonline.com |

| Aliphatic ring cleavage products | Pyridine | nih.govnih.gov |

| Succinic acid | Pyridine | nih.govnih.gov |

Enzymatic Degradation Pathways

The enzymatic machinery responsible for the degradation of pyridine and its derivatives is diverse and often involves novel enzymes. vu.lt While the specific enzymes that act on this compound have not been characterized, research on other pyridine-degrading microorganisms provides a foundation for understanding the potential enzymatic pathways.

A key initial step in the aerobic degradation of many pyridine compounds is catalyzed by monooxygenases or dioxygenases. vu.lt For example, the degradation of pyridine in Arthrobacter sp. is initiated by a two-component flavin-dependent monooxygenase system that catalyzes the cleavage of the pyridine ring. nih.govnih.gov It is conceivable that a similar enzymatic system could be involved in the initial attack on the this compound ring.

Following the initial ring modification or cleavage, a series of dehydrogenases, hydrolases, and other enzymes would be required to further break down the resulting intermediates. nih.govnih.gov For example, the pyridine catabolic pathway in Arthrobacter sp. involves a (Z)-N-(4-oxobut-1-enyl)formamide dehydrogenase and an amidohydrolase. nih.govnih.gov The degradation of the sulfinic acid group is less understood in this context, but it is known that sulfinic acids can be unstable and may undergo oxidation to sulfonic acids or other transformations. wikipedia.org

Table 2: Potential Enzymes Involved in the Degradation of this compound (Inferred from Related Compounds)

| Enzyme Class | Potential Role | Example from Related Pathways | Reference |

| Monooxygenase/Dioxygenase | Initial ring hydroxylation or cleavage | Pyridine monooxygenase in Arthrobacter sp. | nih.govnih.gov |

| Dehydrogenase | Oxidation of intermediates | (Z)-N-(4-oxobut-1-enyl)formamide dehydrogenase in Arthrobacter sp. | nih.govnih.gov |

| Amidohydrolase | Cleavage of amide bonds in metabolites | Amidohydrolase in Arthrobacter sp. | nih.govnih.gov |

Sorption and Mobility in Environmental Matrices

The sorption and mobility of this compound in soil and water are critical factors determining its environmental distribution and potential for groundwater contamination. As an ionizable organic compound, its behavior will be significantly influenced by soil and water properties such as pH, organic matter content, and clay mineralogy. nih.gov

Given that this compound is an acidic compound, it is expected to be relatively mobile in most environmental systems. At typical environmental pH values, the sulfinic acid group will be deprotonated, resulting in an anionic form of the molecule. Anionic compounds generally exhibit weaker sorption to negatively charged soil colloids (clay and organic matter) due to electrostatic repulsion, leading to higher mobility.

Studies on other anionic pesticides, such as those with carboxylic acid or sulfonic acid groups, have shown that they are more prone to leaching than their neutral or cationic counterparts. For example, the herbicide sulfometuron, which has an acidic character, has been observed to dissipate rapidly from some soil types, partly due to its mobility. usda.gov However, the presence of positively charged sites on soil minerals (e.g., iron and aluminum oxides) or specific interactions with organic matter could lead to some degree of sorption.

The persistence of related sulfonamide antimicrobials has been shown to be influenced by soil type, with faster dissipation in soils with higher microbial activity. nih.gov The sorption of these compounds also varies with soil characteristics, affecting their bioavailability for degradation. nih.gov

Table 3: Factors Influencing Sorption and Mobility of this compound

| Factor | Influence on Sorption | Influence on Mobility | Reference |

| Soil pH | Lower sorption at higher pH (anionic form) | Higher mobility at higher pH | nih.gov |

| Organic Matter | Potential for some sorption, but generally weak for anions | Generally high mobility in organic soils | nih.gov |

| Clay Content | Low sorption to negatively charged clays | High mobility in clay soils | nih.gov |

| Microbial Activity | Increased degradation can reduce mobile fraction | Indirectly affects mobility through degradation | nih.gov |

Detection and Quantification of this compound in Environmental Samples

A common approach for the analysis of polar organic compounds in environmental samples is liquid chromatography coupled with mass spectrometry (LC-MS). This technique offers high sensitivity and selectivity, allowing for the detection of low concentrations of the target analyte in complex matrices such as water and soil extracts. For this compound, a reversed-phase LC method with an acidic mobile phase would likely be suitable for its separation. Detection could be achieved using electrospray ionization (ESI) in negative ion mode, which is well-suited for acidic compounds.

Recently, a new method was developed for the detection of pyridine in animal tissues and sediments, highlighting the ongoing need for validated analytical techniques for pyridine derivatives in environmental samples. thefishingdaily.com Furthermore, methods for the determination of pyridine-3-sulfonyl chloride, a related compound, involve potentiometric titration after chemical derivatization. patsnap.com While this approach may be less sensitive than LC-MS, it could be useful for the analysis of samples with higher concentrations. The development of sensitive detection methods for pyridine in water, such as those using porphyrin-based sensors, also shows promise for future monitoring applications. nih.gov

Table 4: Potential Analytical Methods for the Detection of this compound

| Analytical Technique | Principle | Potential Application | Reference |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation based on polarity and detection based on mass-to-charge ratio. | Quantification in water, soil, and biological samples. | researchgate.net |

| Potentiometric Titration | Measurement of potential change upon addition of a titrant. | Quantification in samples with higher concentrations. | patsnap.com |

| Porphyrin-based Sensors | Colorimetric or spectroscopic changes upon binding to pyridine. | Sensitive detection in aqueous solutions. | nih.gov |

Future Research Directions and Emerging Paradigms for 2 Chloropyridine 3 Sulfinic Acid

Development of Novel Synthetic Strategies for Enhanced Sustainability

The traditional synthesis of related compounds like 2-chloropyridine-3-sulfonic acid often involves harsh conditions, such as high temperatures and the use of strong acids like oleum. A primary future research goal is the development of greener, more sustainable synthetic routes to 2-Chloropyridine-3-sulfinic acid.

Key Research Thrusts:

Catalytic Approaches: Investigating transition-metal-catalyzed C-H sulfination of 2-chloropyridine (B119429) would be a significant advancement. This could offer a more direct and atom-economical route compared to classical methods.

Flow Chemistry: The use of microreactor technology could enable better control over reaction parameters, potentially leading to higher yields and purity while minimizing waste.

Bio-inspired Synthesis: Exploring enzymatic or chemoenzymatic pathways for the synthesis could provide a highly selective and environmentally benign alternative.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Potential Challenges |

| Catalytic C-H Sulfination | High atom economy, milder reaction conditions. | Catalyst cost and stability, regioselectivity control. |

| Flow Chemistry | Enhanced safety, improved process control, scalability. | Initial setup cost, potential for clogging with solids. |

| Bio-inspired Synthesis | High selectivity, environmentally friendly. | Enzyme availability and stability, substrate scope. |

Exploration of Uncharted Reactivity Modes and Selectivity Control

The reactivity of this compound is largely unexplored. The interplay between the electron-withdrawing chlorine atom, the pyridine (B92270) nitrogen, and the versatile sulfinic acid group suggests a rich and complex chemical behavior.

Future research should focus on:

Selective Functionalization: Developing methods for the selective transformation of either the sulfinic acid moiety or the chloro-substituent. For instance, the chlorine atom can be a site for nucleophilic substitution, while the sulfinic acid can undergo oxidation, reduction, or conversion to sulfonyl halides and sulfonamides.

Asymmetric Synthesis: Utilizing the sulfinic acid group as a chiral auxiliary or a directing group in asymmetric transformations could lead to the synthesis of novel chiral pyridine derivatives.

Integration with Advanced Material Science and Nanotechnology

Functionalized pyridines are increasingly being used in the development of advanced materials. researchgate.net The unique electronic and coordination properties of this compound make it a promising candidate for integration into novel materials.

Potential Research Areas:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the sulfinic acid group can act as coordination sites for metal ions, leading to the formation of novel coordination polymers or MOFs with potential applications in gas storage, catalysis, or sensing.

Functional Polymers: Polymerization of vinyl-functionalized derivatives of this compound could yield polymers with interesting properties, such as ion-exchange resins or stimuli-responsive materials.

Surface Modification: The compound could be used to modify the surface of nanoparticles or electrodes, imparting specific functionalities.

Deeper Insight into Intermolecular Interactions and Self-Assembly

Understanding the non-covalent interactions of this compound is crucial for predicting its solid-state properties and its behavior in solution. Theoretical investigations into the interactions of substituted pyridines with other molecules have revealed the importance of hydrogen bonds and other weak interactions. nih.gov

Future studies should aim to:

Crystallographic Analysis: Obtaining single-crystal X-ray structures of this compound and its derivatives will provide definitive information about its packing and intermolecular interactions in the solid state.

Supramolecular Chemistry: Investigating the self-assembly of the molecule into higher-order structures, such as gels or liquid crystals, driven by hydrogen bonding and π-π stacking interactions.

Host-Guest Chemistry: Exploring the potential of the molecule to act as a host for small guest molecules, which could have applications in separation or sensing.

Computational Design and Predictive Modeling for Structure-Property Relationships

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work. For related pyridine derivatives, computational studies have been used to understand their electronic behavior and binding affinities. nih.gov

Key areas for computational investigation include:

DFT Calculations: Using Density Functional Theory to calculate the geometric and electronic structure, vibrational frequencies, and reactivity indices of the molecule.

Molecular Dynamics Simulations: Simulating the behavior of the molecule in different solvents and its interactions with other molecules to understand its solution-phase dynamics and self-assembly.

QSAR Modeling: Developing Quantitative Structure-Activity Relationship models to predict the potential of its derivatives for specific applications based on their structural features.

Table 2: Predicted Physicochemical Properties (Illustrative)

| Property | Predicted Value/Behavior | Computational Method |

| Dipole Moment | High, due to electronegative atoms. | DFT |

| Acidity (pKa) | Expected to be a moderately strong acid. | DFT with solvent model |

| HOMO-LUMO Gap | Indicative of electronic transition properties. | TD-DFT |

| Solvation Energy | High in polar solvents. | Molecular Dynamics |

Potential in Specialized Chemical Industries (excluding pharmaceuticals, agrochemicals, and other explicitly prohibited applications)

Beyond the excluded fields, this compound and its derivatives could find applications in various specialized chemical industries.

Potential Industrial Applications:

Corrosion Inhibitors: The presence of heteroatoms (N, S, O) and an aromatic ring suggests potential as a corrosion inhibitor for metals in acidic environments.

Ligands in Catalysis: The molecule can act as a ligand for transition metals, potentially leading to novel catalysts for organic transformations.

Electrolyte Additives: Its unique electrochemical properties could be harnessed in the development of new electrolyte formulations for batteries or capacitors.

Reagents in Organic Synthesis: As a versatile building block, it can be used in the synthesis of a wide range of fine chemicals and specialty materials. chempanda.com

Interdisciplinary Research with Non-Prohibited Fields

The unique combination of functional groups in this compound opens doors for interdisciplinary research.

Promising Interdisciplinary Avenues:

Environmental Science: Investigating its potential as a sensor for heavy metal ions or as a starting material for the synthesis of novel environmental remediation agents. The degradation pathways of related chloropyridines in the environment have been studied, providing a basis for such research. wikipedia.org

Sensor Technology: Incorporation of the molecule into sensor arrays for the detection of specific analytes through changes in its optical or electronic properties.

Dye and Pigment Chemistry: Derivatization of the molecule could lead to new classes of dyes with interesting photophysical properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloropyridine-3-sulfinic acid, and how do reaction conditions influence yield?